molecular formula C16H16N2O2S2 B8103082 Benzamide,2,2'-dithiobis[N-methyl- CAS No. 14208-44-7

Benzamide,2,2'-dithiobis[N-methyl-

Cat. No.: B8103082
CAS No.: 14208-44-7
M. Wt: 332.4 g/mol
InChI Key: COGCLKZMEMEROT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide,2,2’-dithiobis[N-methyl-] typically involves the reaction of N-methylbenzamide with a disulfide compound under specific conditions. One common method includes the use of N-methylbenzamide and 2,2’-dithiodipyridine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. Industrial processes may also incorporate advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Benzamide,2,2’-dithiobis[N-methyl-] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzamide,2,2’-dithiobis[N-methyl-] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide,2,2’-dithiobis[N-methyl-] involves its ability to interact with biological molecules through its disulfide bond. This bond can undergo redox reactions, allowing the compound to modulate the activity of enzymes and other proteins that contain thiol groups. The molecular targets and pathways involved include thiol-disulfide exchange reactions , which are crucial in maintaining cellular redox balance and protein function .

Comparison with Similar Compounds

  • 2,2’-Dithiobis(benzothiazole)
  • 2,2’-Dithiobis(benzamide)
  • 2,2’-Dithiobis(N-ethylbenzamide)

Comparison: Benzamide,2,2’-dithiobis[N-methyl-] is unique due to its specific substitution pattern and the presence of N-methyl groups. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other disulfide-containing benzamides. For example, the N-methyl groups may enhance its solubility and stability compared to non-methylated analogs .

Properties

IUPAC Name

2-[(2-carbamoyl-6-methylphenyl)disulfanyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-9-5-3-7-11(15(17)19)13(9)21-22-14-10(2)6-4-8-12(14)16(18)20/h3-8H,1-2H3,(H2,17,19)(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGCLKZMEMEROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N)SSC2=C(C=CC=C2C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201293773
Record name Benzamide, 2,2′-dithiobis[3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201293773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14208-44-7
Record name Benzamide, 2,2′-dithiobis[3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14208-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2,2′-dithiobis[3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201293773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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